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Abstract
This technical guide provides a comprehensive overview of the seminal early studies on

rhodium carbonyl clusters, focusing on the synthesis, characterization, and fundamental

reactivity of key compounds such as tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂) and

hexarhodium hexadecacarbonyl (Rh₆(CO)₁₆). The document details the pioneering work of

early researchers, including Walter Hieber's initial synthesis, the crucial structural elucidation by

Lawrence F. Dahl, and Paolo Chini's development of atmospheric pressure synthetic routes

and exploration of anionic rhodium carbonyl clusters. This guide is intended for researchers,

scientists, and professionals in drug development and catalysis, offering detailed experimental

protocols, tabulated quantitative data from original studies, and visualizations of synthetic

pathways to facilitate a deeper understanding of the foundational principles of rhodium

carbonyl cluster chemistry.

Introduction
The study of metal carbonyl clusters represents a significant chapter in the history of inorganic

and organometallic chemistry. Among these, rhodium carbonyl clusters have garnered

considerable attention due to their rich structural diversity and catalytic applications. The early

investigations into these compounds laid the groundwork for understanding their formation,

structure, and reactivity. This guide focuses on the foundational studies that led to the

discovery and characterization of the most significant neutral and anionic rhodium carbonyl

clusters.
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The story begins with the work of Walter Hieber in the 1940s, who first synthesized a rhodium

carbonyl cluster, albeit with an initially incorrect formulation.[1] The true nature of this

compound, Rh₆(CO)₁₆, was later unveiled through the meticulous X-ray crystallographic studies

of Lawrence F. Dahl and his colleagues in the 1960s. A major advancement in the accessibility

of these clusters came from the work of Paolo Chini and his group, who developed convenient

synthetic methods at atmospheric pressure, paving the way for broader exploration of their

chemistry. Chini's group also made significant contributions to the synthesis and

characterization of a wide array of anionic rhodium carbonyl clusters.

This guide will systematically present the key synthetic methodologies, structural data, and

spectroscopic characterization of these foundational rhodium carbonyl clusters, providing a

valuable resource for researchers in the field.

Synthesis of Neutral Rhodium Carbonyl Clusters
Early High-Pressure Synthesis of Rh₆(CO)₁₆
The first reported synthesis of a rhodium carbonyl cluster was by Walter Hieber in 1943.[1] This

method involved the high-pressure carbonylation of a rhodium salt.

Experimental Protocol: Hieber's Synthesis of what was later identified as Rh₆(CO)₁₆[1]

Reactants: Rhodium(III) chloride trihydrate (RhCl₃·3H₂O), carbon monoxide (CO), and a

halide acceptor (e.g., silver or copper powder).

Apparatus: A high-pressure autoclave.

Procedure:

Rhodium(III) chloride trihydrate is placed in the autoclave with a halide acceptor.

The autoclave is purged with carbon monoxide and then pressurized with CO to

approximately 200 atm.

The reaction mixture is heated to a temperature in the range of 80–230 °C.

After the reaction period, the autoclave is cooled, and the pressure is carefully released.
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The solid product is isolated and purified. Hieber initially formulated the compound as

Rh₄(CO)₁₁, a formulation that was later corrected.[1]

Atmospheric Pressure Synthesis of Rh₄(CO)₁₂ and
Rh₆(CO)₁₆
A significant breakthrough in the synthesis of rhodium carbonyl clusters was the development

of atmospheric pressure methods by Paolo Chini and S. Martinengo. These methods made the

synthesis of Rh₄(CO)₁₂ and Rh₆(CO)₁₆ more accessible.

Experimental Protocol: Synthesis of Rh₄(CO)₁₂ at Atmospheric Pressure

Reactants: Dichlorotetracarbonyldirhodium(I) ([Rh(CO)₂Cl]₂), carbon monoxide (CO), and

sodium bicarbonate (NaHCO₃).

Solvent: Hexane.

Procedure:

A suspension of [Rh(CO)₂Cl]₂ in hexane is prepared in a reaction vessel equipped with a

gas inlet and a stirrer.

A stream of carbon monoxide is passed through the suspension at room temperature.

Sodium bicarbonate is added to the reaction mixture to act as a base.

The reaction is stirred under a continuous flow of CO.

The formation of the red-brown Rh₄(CO)₁₂ is monitored.

Upon completion, the solid product is isolated by filtration, washed with hexane, and dried

under vacuum. This method was reported to give a high yield of 82%.

Experimental Protocol: Synthesis of Rh₆(CO)₁₆ from Rh₄(CO)₁₂[1]

Reactant: Tetrarhodium dodecacarbonyl (Rh₄(CO)₁₂).

Solvent: Boiling hexane.
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Procedure:

Rh₄(CO)₁₂ is dissolved in hexane in a flask equipped with a reflux condenser.

The solution is heated to reflux.

During reflux, the color of the solution changes, indicating the conversion of Rh₄(CO)₁₂ to

the less soluble, purple-brown Rh₆(CO)₁₆.

The reaction is continued until the conversion is complete.

The mixture is cooled, and the crystalline Rh₆(CO)₁₆ is collected by filtration, washed with

hexane, and dried. This thermal decomposition is quantitative.[1]

Synthetic Pathways
The synthesis of these fundamental rhodium carbonyl clusters can be visualized as a series of

interconnected reactions. The following diagram illustrates the key synthetic transformations.

RhCl₃·3H₂O

[Rh(CO)₂Cl]₂
CO

Rh₆(CO)₁₆

CO (200 atm)
80-230 °C
(Hieber)

Rh₄(CO)₁₂

CO, NaHCO₃

Hexane, RT, 1 atm Rh₆(CO)₁₆

Δ
Hexane
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Synthetic pathways to neutral rhodium carbonyl clusters.

Synthesis of Anionic Rhodium Carbonyl Clusters
Paolo Chini and his collaborators also pioneered the synthesis of a large family of anionic

rhodium carbonyl clusters. These syntheses often involve the reduction of neutral clusters or

rhodium salts in the presence of a base.

Experimental Protocol: General Synthesis of Anionic Rhodium Carbonyl Clusters
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Starting Materials: Typically Rh₄(CO)₁₂ or Rh₆(CO)₁₆.

Reducing Agent/Base: An alkali metal hydroxide or carbonate in a suitable solvent.

Procedure:

The neutral rhodium carbonyl cluster is dissolved or suspended in a solvent such as an

alcohol or a mixture of water and an organic solvent.

A solution of the base (e.g., NaOH or Na₂CO₃) is added to the reaction mixture.

The reaction is stirred under an atmosphere of carbon monoxide.

The specific anionic cluster formed is dependent on the reaction conditions, including

temperature, solvent, and the stoichiometry of the reactants.

The anionic clusters are typically isolated as salts of large cations (e.g.,

tetraalkylammonium or phosphonium).

Structural and Spectroscopic Characterization
X-ray Crystallography of Rh₆(CO)₁₆
The definitive structural elucidation of Rh₆(CO)₁₆ by Dahl and coworkers in 1963 was a

landmark in cluster chemistry.[2] Their single-crystal X-ray diffraction study revealed an

octahedral core of six rhodium atoms. The sixteen carbonyl ligands are arranged with twelve

terminal and four triply bridging (face-capping) CO groups.

Table 1: Key Structural Parameters of Rh₆(CO)₁₆ from Early Crystallographic Studies
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Parameter Value(s) (Å or °) Description

Rh-Rh Bond Lengths ~2.78 Å
Distances within the Rh₆

octahedron.

Rh-C (terminal CO) -
Bond lengths to terminal

carbonyl carbons.

Rh-C (bridging CO) -
Bond lengths to triply bridging

carbonyl carbons.

C-O (terminal CO) -
Bond lengths of terminal

carbonyls.

C-O (bridging CO) -
Bond lengths of triply bridging

carbonyls.

Rh-C-O (terminal) -
Angle of terminal carbonyl

ligands.

Note: Specific values from the original publication are to be filled in. The table structure is

provided for data presentation.

The following diagram illustrates the logical workflow from Hieber's initial synthesis to Dahl's

structural confirmation.
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Hieber's Contribution (1943)

Dahl's Contribution (1963)

High-pressure synthesis of a
rhodium carbonyl compound
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Re-synthesis and crystal growth
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Single-crystal X-ray diffraction

Correct structure determination as Rh₆(CO)₁₆

Structural Analysis
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Workflow from synthesis to structural elucidation of Rh₆(CO)₁₆.

Infrared Spectroscopy
Infrared (IR) spectroscopy was a crucial tool in the early characterization of rhodium carbonyl

clusters. The stretching frequencies of the carbonyl ligands (ν(CO)) provide valuable

information about their bonding modes (terminal, bridging) and the overall structure of the

cluster.

Table 2: Characteristic Infrared Carbonyl Stretching Frequencies for Rh₄(CO)₁₂ and Rh₆(CO)₁₆

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b033637?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cluster ν(CO) (cm⁻¹) Assignment

Rh₄(CO)₁₂

~2075, ~2069, ~2044, ~2042 Terminal CO

~1885 Bridging CO

Rh₆(CO)₁₆

~2075, ~2025 Terminal CO

~1820 Triply Bridging CO

Note: The values are approximate and based on early literature reports. Specific values and

solvent conditions should be referenced from the original papers.

The IR spectrum of Rh₄(CO)₁₂ is characterized by a complex set of bands in the terminal CO

region and a distinct band for the bridging carbonyls. In contrast, the spectrum of the more

symmetrical Rh₆(CO)₁₆ is simpler in the terminal region and shows a characteristic band for the

triply bridging carbonyls at a lower frequency.

Conclusion
The early studies on rhodium carbonyl clusters, from the initial high-pressure synthesis by

Hieber to the structural elucidation by Dahl and the development of convenient atmospheric

pressure syntheses by Chini, laid a robust foundation for the field of metal cluster chemistry.

The detailed experimental protocols and the fundamental structural and spectroscopic data

from this era continue to be relevant for researchers today. This guide has aimed to consolidate

this foundational knowledge into a structured and accessible format, providing a valuable

resource for those working in inorganic synthesis, catalysis, and materials science. The

synthetic pathways and characterization data presented herein serve as a testament to the

ingenuity and meticulous work of the pioneers in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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